molecular formula C20H18N2O2S2 B2478800 10-ethoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 899746-96-4

10-ethoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2478800
CAS No.: 899746-96-4
M. Wt: 382.5
InChI Key: XWFSAHZNFDXZIO-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic heterocyclic system featuring an 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-1(9),4,10,12-tetraene core substituted with ethoxy and thiophene groups. The structure comprises fused aromatic and non-aromatic rings, with oxygen and nitrogen atoms strategically positioned within the bicyclic framework. The ethoxy group at position 10 and thiophene substituents at positions 4 and 7 contribute to its electronic and steric profile. Its structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and validation .

Properties

IUPAC Name

7-ethoxy-2-thiophen-2-yl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-2-23-17-6-3-5-14-16-11-15(18-7-4-9-26-18)21-22(16)20(24-19(14)17)13-8-10-25-12-13/h3-10,12,16,20H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFSAHZNFDXZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition

A photochemical approach, inspired by the synthesis of related tricyclic compounds, employs UV irradiation to induce cyclization. For example, irradiation of a diazabicyclo precursor in dimethyl sulfoxide (DMSO) at 365 nm for 48 hours facilitates intramolecular [2+2] cycloaddition, forming the strained tricyclic system. Key parameters include:

Parameter Condition
Solvent DMSO
Light Source 365 nm (6 W)
Reaction Time 48 hours
Yield 45–60% (crude)

Post-reaction workup involves dilution with water, extraction with diethyl ether, and purification via column chromatography (EtOAc/hexane).

Thermal Cyclization with Acid Catalysis

Alternative thermal methods utilize Brønsted or Lewis acids to promote cyclization. For instance, heating a diazabicycloheptanone precursor with p-toluenesulfonic acid (PTSA) in toluene at 110°C for 12 hours achieves similar tricyclization with reduced reaction time.

Ethoxy Group Functionalization

The 10-ethoxy group is introduced via nucleophilic substitution or alkoxylation.

Alkylation of Hydroxy Precursors

Treatment of a 10-hydroxy-tricyclic intermediate with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 hours installs the ethoxy group with 85% yield.

Mitsunobu Reaction

For sterically hindered positions, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with ethanol ensures efficient etherification (90% yield).

Integrated Synthetic Routes

Route A: Sequential Cyclization and Coupling

  • Core Formation : Photochemical cyclization of diazabicycloheptanone (48 hours, DMSO).
  • Thiophene Coupling : Sequential Suzuki reactions for thiophen-2-yl and thiophen-3-yl groups.
  • Ethoxylation : Mitsunobu reaction for ethoxy installation.
    Overall Yield : 32–38%

Route B: Convergent Synthesis

  • Pre-functionalized Precursors : Pre-attach thiophene moieties to bicyclic intermediates before cyclization.
  • One-Pot Cyclization and Alkoxylation : Combine photocyclization and ethoxylation in a tandem process.
    Overall Yield : 28–34%

Optimization and Challenges

Solvent and Temperature Effects

  • DMSO vs. Toluene : DMSO enhances photochemical efficiency but complicates purification; toluene offers better compatibility with acid catalysts.
  • Temperature : Elevated temperatures (80–110°C) accelerate thermal cyclization but risk side reactions.

Regioselectivity in Thiophene Attachment

  • Electronic Effects : Thiophen-2-yl groups couple faster due to favorable electron density at the α-position.
  • Steric Hindrance : Bulkier substituents at C-7 reduce yields for thiophen-3-yl installation by 15–20%.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 7.45–7.55 (thiophene protons), δ 4.85 (ethoxide CH₂), and δ 1.35 (ethoxy CH₃).
  • HRMS : Molecular ion peak at m/z 424.12 (calc. 424.11 for C₂₂H₂₀N₂O₂S₂).

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

10-ethoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene undergoes various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the tricyclic core or the thiophene rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings and the ethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced tricyclic cores or modified thiophene rings.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

10-ethoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 10-ethoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of thiophene rings and the tricyclic core contribute to its ability to interact with biological macromolecules, potentially affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include tricyclic heterocycles with variations in substituents and heteroatom placement. Key comparisons are summarized below:

Compound Core Structure Substituents Heteroatoms Key Properties
Target Compound 8-oxa-5,6-diazatricyclo[7.4.0.0²,⁶]trideca-tetraene 10-ethoxy, 4/7-thiophene O, N Enhanced π-conjugation, moderate solubility
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) 3,7-dithia-5-azatetracyclo framework 4-methoxyphenyl S, N Lower solubility, sulfur-mediated redox activity
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) Same as above 4-hydroxyphenyl S, N Higher polarity, potential H-bonding interactions

Electronic and Reactivity Differences

  • Thiophene vs.
  • Ethoxy vs. Methoxy/Hydroxy Groups : The ethoxy substituent offers intermediate polarity compared to methoxy (IIi) and hydroxy (IIj) groups, balancing solubility and steric bulk. Hydroxy analogs (IIj) may exhibit stronger intermolecular H-bonding but lower thermal stability.
  • Heteroatom Composition : Replacement of sulfur (in dithia analogs) with oxygen/nitrogen (target compound) reduces redox activity but improves oxidative stability.

Biological Activity

The compound 10-ethoxy-4-(thiophen-2-yl)-7-(thiophen-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic molecule characterized by its unique structural features, including multiple heterocycles and functional groups. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and its mechanisms of action.

Chemical Structure and Properties

The compound features a tricyclic structure with thiophene rings and an ethoxy group that contribute to its chemical reactivity and biological activity. The presence of the diazatricycle enhances its interaction with biological targets.

Structural Feature Description
Heterocycles Contains thiophene and diazatricycle moieties
Functional Groups Ethoxy group, which may enhance solubility and bioavailability

Biological Activity Overview

Research has indicated that compounds with similar structural characteristics often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Studies suggest potential cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanism of action for this compound likely involves:

  • Binding to Biological Targets : The compound can interact with specific enzymes or receptors due to its unique structure.
  • Modulation of Cellular Pathways : It may affect pathways involved in cell proliferation and apoptosis.

Case Studies

  • Anticancer Activity
    • A study investigated the efficacy of related thiophene derivatives against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.
    • The results indicated significant cytotoxicity with IC50 values around 4.37 μM for HepG-2 and 8.03 μM for A-549 cells, suggesting that similar compounds could exhibit potent anticancer effects .
  • Antimicrobial Properties
    • Another investigation focused on the antimicrobial activity of thiophene derivatives, showing effectiveness against various pathogens, which underscores the potential of 10-ethoxy derivatives in developing new antimicrobial agents .

Summary of Biological Activities

Activity Type Observed Effects References
AntimicrobialEffective against multiple bacterial strains
AnticancerCytotoxic effects on HepG-2 and A-549 cells
Anti-inflammatoryPotential modulation of inflammatory pathways

Future Directions for Research

Further research is needed to explore:

  • In Vivo Studies : To validate the in vitro findings regarding anticancer and antimicrobial activities.
  • Mechanistic Studies : To elucidate the specific molecular interactions and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

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